N-Nitrosodibutylamine

Immunotoxicology Nitrosamine SAR Regulatory risk assessment

NDBA (C₈ alkyl chains) is chromatographically distinct from shorter-chain nitrosamines (NDMA, NDEA), demanding compound-specific reference standards for accurate GC-MS/MS quantification with distinct ion transitions. Its dual-model genotoxicity response—positive in both 2D and 3D HepaRG assays—makes it a superior positive control versus NDIPA/NEIPA, which respond only in 3D systems. Procure certified NDBA reference material to establish robust LOD/LOQ, validate spike-and-recovery across pharmaceutical matrices, and ensure ICH M7-compliant nitrosamine impurity testing.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 924-16-3
Cat. No. B016704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitrosodibutylamine
CAS924-16-3
Synonymsdibutylnitrosamine
N,N-dibutylnitrosamine
N-nitrosodi-n-butylamine
N-nitrosodibutylamine
nitrosodibutylamine
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)N=O
InChIInChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3
InChIKeyYGJHZCLPZAZIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.27X10+3 mg/L at 24 °C
Sol in water 0.12%, org solvents and vegetable oils

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitrosodibutylamine (NDBA, CAS 924-16-3): Procurement-Grade Analytical Standard for Nitrosamine Impurity Detection and Environmental Monitoring


N-Nitrosodibutylamine (NDBA, CAS 924-16-3) is a symmetrical dialkylnitrosamine with molecular formula C₈H₁₈N₂O, classified among the volatile N-nitrosamine class of mutagenic and carcinogenic compounds. It is characterized by a boiling point of 237°C, density of 0.9 g/cm³, octanol-water partition coefficient (Log Pow) of 2.63, and vapor pressure of 0.0469 mmHg at 25°C [1]. NDBA has been increasingly detected as a trace impurity in pharmaceutical products and is recognized as an emerging contaminant in drinking water and recycled wastewater . Unlike shorter-chain nitrosamines such as NDMA and NDEA, NDBA exhibits distinct physicochemical properties, metabolic activation pathways, and toxicological potency that necessitate its specific inclusion in analytical method validation, toxicological risk assessment, and environmental fate studies.

NDBA Cannot Be Substituted with NDMA or NDEA in Analytical and Toxicological Workflows: Quantitative Differentiation Evidence


Procurement decisions for nitrosamine reference standards cannot rely on a single class representative due to compound-specific differences in genotoxic potency, metabolic activation pathways, and physicochemical behavior that directly impact analytical method performance and toxicological risk assessment. NDBA (C₈ alkyl chains) differs fundamentally from NDMA (C₁) and NDEA (C₂) in chromatographic retention, requiring distinct GC-MS/MS parameters and ion transitions for accurate quantification [1][2]. In human cell-based genotoxicity assays, NDBA exhibits differential responsiveness compared to its class peers: it produces positive DNA damage responses in both 2D and 3D HepaRG models, while several other tested nitrosamines (CPNP, NDIPA, NEIPA) show positive responses only in the more sensitive 3D spheroid system [3][4]. Furthermore, NDBA's organotropic carcinogenicity toward the urinary bladder is mechanistically linked to ω-oxidation metabolites, a pathway not shared by shorter-chain nitrosamines that predominantly target the liver [5]. Substituting NDBA with NDMA or NDEA in a quantitative analytical workflow would introduce unacceptable bias in both detection sensitivity and toxicological interpretation.

NDBA-Specific Quantitative Differentiation: Evidence-Based Selection Criteria vs. Closest Analogs


Immunotoxicity ED50: NDBA Is 25-Fold Less Potent Than NDMA in Humoral Immune Suppression

NDBA exhibits significantly lower immunotoxic potency compared to shorter-chain symmetrical dialkylnitrosamines. In an in vivo study evaluating suppression of the Day 4 IgM antibody response to sheep red blood cells (sRBC) in female B6C3F1 mice following 7 consecutive days of oral treatment, NDBA (designated DBN) demonstrated an ED50 of 1557 μmol/kg, which is 25.1-fold higher (less potent) than NDMA's ED50 of 62 μmol/kg and 5.6-fold higher than NDEA's ED50 of 276 μmol/kg [1][2]. This inverse relationship between aliphatic chain length and immunotoxic potency is statistically robust across the homologous series, with DPN (NDPA) showing intermediate potency at 467 μmol/kg [1]. The comparative data underscore that NDBA cannot serve as a conservative surrogate for risk assessment of shorter-chain nitrosamines.

Immunotoxicology Nitrosamine SAR Regulatory risk assessment

2D vs. 3D HepaRG Genotoxicity: NDBA is Among Only Three of Eight Nitrosamines Positive in Both Models

NDBA belongs to a select subset of nitrosamines that exhibit robust genotoxicity in both conventional 2D monolayer and advanced 3D spheroid HepaRG human cell models. Following 24-hour treatment, NDBA, NDEA, and NDMA were the only nitrosamines (among eight tested: CPNP, NDBA, NDEA, NDMA, NDIPA, NEIPA, NMBA, NMPA) that produced positive DNA damage responses in 2D HepaRG cells, as assessed by the CometChip assay [1][2]. Furthermore, these same three nitrosamines caused significant increases in micronucleus frequency in both 2D and 3D models, whereas NMBA and NMPA showed positive micronucleus responses only in the 3D system [1][3]. While all eight nitrosamines induced DNA damage in the more metabolically competent 3D spheroids, NDBA's consistent positive response across both model systems distinguishes it from compounds like NDIPA, NEIPA, and CPNP that require the enhanced CYP activity of 3D cultures to manifest genotoxicity [1].

Genetic toxicology New Approach Methodologies (NAMs) Metabolic activation

GC-MS Method Performance: NDBA Exhibits Higher RSD (23.66%) Than Shorter-Chain Analogs, Requiring Specific Validation

In the development and validation of GC-MS methods for simultaneous nitrosamine quantification, NDBA demonstrates distinct analytical behavior that necessitates compound-specific optimization. Using a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm, 5% phenyl-95% dimethyl polysiloxane) in selective ion monitoring (SIM) mode, the relative standard deviation (RSD) for NDBA was determined to be 23.66%, which is notably higher than the <20% RSD achieved for the other six nitrosamines in the same analytical run (NDMA, NMEA, NDEA, NPYR, NDPA, NPIP) [1][2]. The correlation coefficient (r) for NDBA calibration was +0.9914, which falls within the acceptable linearity range but is at the lower end of the method's performance spectrum (ranging from +0.9914 to +0.9993 across all analytes) [1]. This higher variability reflects NDBA's greater thermal instability and lower volatility relative to shorter-chain nitrosamines, necessitating specific oven temperature ramping and injection parameters for reliable quantification.

Analytical chemistry Nitrosamine impurity testing GC-MS method validation

Organ-Specific Metabolic Activation: NDBA Requires Liver Microsomes for DNA Damage Induction; Inactive with Urinary Bladder Microsomes

NDBA exhibits a distinct organ-specific metabolic activation profile compared to its ω-oxidized metabolites. In DNA single-strand break (SSB) assays using Namalva human lymphoblastoid cells, NDBA induced significant DNA damage only in the presence of phenobarbital-induced rat liver microsomes, but failed to induce DNA damage when incubated with pig urinary bladder microsomes or without external metabolic activation [1][2]. Quantitatively, NDBA underwent debutylation by pig urinary bladder microsomes at similarly low rates as 4-OH-NDBA, in marked contrast to the high debutylation rates observed with rat liver microsomes [1]. This profile contrasts with its ω-oxidized metabolites 4-OH-NDBA and BCPN, which are potent urinary bladder carcinogens but exhibit different activation patterns. Notably, BCPN failed to induce DNA damage in Namalva cells even with external activation, yet both NDBA and BCPN induced significant sister chromatid exchanges (SCEs) and micronuclei [1][3].

Organotropic carcinogenesis Metabolic activation Cytochrome P450

UV Photodegradation Rate: NDBA Degrades 2.9× Faster Than NPYR, with pH-Dependent Kinetics

In UV photodegradation studies relevant to water treatment applications, NDBA demonstrates significantly faster photolytic degradation kinetics compared to N-nitrosopyrrolidine (NPYR). Across the pH range of 2 to 10, NDBA photodegradation rate constants ranged from 3.26 × 10⁻² L/W-min to 5.08 × 10⁻³ L/W-min, whereas NPYR exhibited slower degradation with rate constants ranging from 1.14 × 10⁻² L/W-min to 2.80 × 10⁻³ L/W-min [1][2]. At the upper end of this range, NDBA degrades approximately 2.9-fold faster than NPYR. The study further established that lower pH conditions favor photolytic degradation for both nitrosamines, with the highest degradation rates observed under acidic conditions [1]. The formation of oxidized products (NO₂⁻ and NO₃⁻) showed pH-dependent patterns: under slightly acidic and neutral conditions, NO₂⁻ formation predominated, while under strongly acidic conditions, NO₃⁻ was more prevalent, with no significant loss of total organic carbon or total nitrogen [1].

Environmental fate Water treatment Advanced oxidation processes

Environmental Biodegradation Half-Life: NDBA Degrades Within 1.3-7 Days Under Groundwater Recharge Conditions

In controlled laboratory-scale soil-column experiments simulating full-scale groundwater recharge operations, NDBA (N-nitrosodi-n-butylamine) was among seven N-nitrosamines investigated for attenuation under oxic and anoxic oxidation-reduction conditions [1][2]. The study determined that half-lives for the targeted nitrosamines, including NDBA, NDMA, NDEA, NMEA, N-nitroso-n-propylamine, NPIP, and NPYR, varied between 1.3 and 7 days under biologically active conditions [1]. This degradation rate ensures removal to below detection limits (< 2 ng/L) within short travel times in groundwater recharge systems. However, the study also established that complete removal of N-nitrosamines requires the presence of an adapted biocommunity, which requires several weeks to months to establish [1][3].

Groundwater remediation Environmental persistence Biodegradation

NDBA Procurement Applications: Validated Scenarios for Analytical Standards and Toxicological Research


Pharmaceutical Impurity Analysis: NDBA as a Required Reference Standard for GC-MS/MS Method Validation

NDBA analytical standards are essential for laboratories conducting nitrosamine impurity testing in pharmaceutical drug products, particularly for GC-MS/MS method development and validation. The FDA and USP have identified NDBA as one of the six to seven priority nitrosamines requiring monitoring in drug substances and products [1]. As demonstrated in Section 3, NDBA exhibits higher analytical variability (RSD 23.66%) compared to shorter-chain nitrosamines, making compound-specific reference standards critical for establishing accurate calibration curves, determining limits of detection (LOD) and quantification (LOQ), and ensuring method robustness during regulatory submissions [2]. Procurement of certified NDBA reference material enables precise spike-and-recovery experiments across diverse pharmaceutical matrices and supports the development of validated methods compliant with ICH M7 guidelines for mutagenic impurities.

In Vitro Genotoxicity Screening: NDBA as a Positive Control for 2D and 3D HepaRG Cell-Based Assays

Toxicology laboratories performing New Approach Methodologies (NAMs) for nitrosamine genotoxicity assessment should procure NDBA as a reliable positive control. Evidence from head-to-head comparisons (Section 3) demonstrates that NDBA is among only three of eight tested nitrosamines that yield positive DNA damage and micronucleus responses in both conventional 2D HepaRG monolayer cultures and advanced 3D spheroid models [3][4]. This dual-model responsiveness makes NDBA uniquely suited for assay qualification, inter-laboratory reproducibility studies, and benchmarking the sensitivity of new in vitro genotoxicity platforms. In contrast, compounds like NDIPA and NEIPA, which require the enhanced CYP activity of 3D cultures to manifest genotoxicity, are less suitable as universal positive controls across assay formats [3].

Environmental Water Monitoring: NDBA Quantification in Drinking Water and Groundwater Recharge Systems

Environmental testing laboratories analyzing trace organic contaminants in drinking water, recycled wastewater, and groundwater recharge systems require NDBA analytical standards for accurate quantification. NDBA is recognized as a nitrosamine enriched in drinking water and is included in multi-analyte methods using solid-phase extraction (SPE) coupled with GC-MS/MS or GC-NCD (nitrogen chemiluminescence detection) [5]. The biodegradation half-life data presented in Section 3 (1.3-7 days under adapted conditions) informs sampling strategies and remediation monitoring timelines for groundwater recharge projects. NDBA's distinct photodegradation kinetics (2.9× faster than NPYR) further support its use as a tracer for evaluating UV-based advanced oxidation treatment efficiency in water reuse applications [6].

Organotropic Carcinogenesis Research: NDBA as a Model Compound for Urinary Bladder Carcinogenicity Studies

Academic and contract research laboratories investigating mechanisms of organ-specific chemical carcinogenesis should procure NDBA for metabolism and DNA damage studies requiring liver-specific activation systems. As established in Section 3, NDBA's DNA damage induction is strictly dependent on liver microsomal activation, with no activity observed using urinary bladder microsomes despite its known bladder carcinogenicity in vivo [7][8]. This activation profile makes NDBA a valuable tool for dissecting the role of hepatic versus extrahepatic metabolism in nitrosamine-induced bladder carcinogenesis. Additionally, NDBA's immunotoxicity profile (ED50 = 1557 μmol/kg, 25-fold less potent than NDMA) provides a quantitative benchmark for structure-activity relationship studies examining the impact of alkyl chain length on humoral immune suppression [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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